3-(Benzyloxy)-4-methoxybenzaldehyde oxime
Overview
Description
3-(Benzyloxy)-4-methoxybenzaldehyde oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH
Mechanism of Action
Target of Action
Oximes in general are known for their significant roles as acetylcholinesterase reactivators . They have diverse biological and pharmacological applications, including antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .
Mode of Action
Oximes are known to act as antidotes against nerve agents by reactivating the enzyme acetylcholinesterase (ache) . This is achieved by their ability to bind to the enzyme and displace the nerve agent, allowing AChE to resume its normal function .
Biochemical Pathways
For instance, in members of Brassicaceae and Arabidopsis, the formation of indole-3-acetadoxime from tryptophan serves as an important biosynthetic pathway for the biotransformation to other important metabolites .
Pharmacokinetics
The pharmacokinetics of oximes are generally well-studied, with many oximes known to have good bioavailability .
Result of Action
Oximes are known for their diverse biological and pharmacological applications, including their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-methoxybenzaldehyde oxime typically involves the reaction of 3-(benzyloxy)-4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-methoxybenzaldehyde oxime can undergo various chemical reactions, including:
Substitution: The oxime group can participate in nucleophilic substitution reactions, where the hydroxylamine moiety is replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrosilanes, sodium borohydride, lithium aluminum hydride.
Catalysts: Tris(pentafluorophenyl)borane, palladium on carbon.
Solvents: Toluene, ethanol, methanol.
Major Products Formed
Secondary Amines: Formed through reductive rearrangement of the oxime group.
Imines: Formed through condensation reactions with aldehydes or ketones.
Scientific Research Applications
3-(Benzyloxy)-4-methoxybenzaldehyde oxime has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antiviral and antibacterial activities
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and other functionalized derivatives.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)benzaldehyde: A precursor in the synthesis of 3-(Benzyloxy)-4-methoxybenzaldehyde oxime.
4-(Benzyloxy)-3-methoxybenzaldehyde oxime: A closely related compound with similar structural features.
Oxime Ethers: Compounds containing the -C=N-O-R moiety, which exhibit various biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[(4-methoxy-3-phenylmethoxyphenyl)methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-14-8-7-13(10-16-17)9-15(14)19-11-12-5-3-2-4-6-12/h2-10,17H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQROGBWOMGLWJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NO)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201253624 | |
Record name | 4-Methoxy-3-(phenylmethoxy)benzaldehyde oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201253624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55667-17-9 | |
Record name | 4-Methoxy-3-(phenylmethoxy)benzaldehyde oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55667-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-3-(phenylmethoxy)benzaldehyde oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201253624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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